Cyclo(-Met-Met)

Overview

Description

Cyclo(-Met-Met) is a useful research compound. Its molecular formula is C10H18N2O2S2 and its molecular weight is 262.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality Cyclo(-Met-Met) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclo(-Met-Met) including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

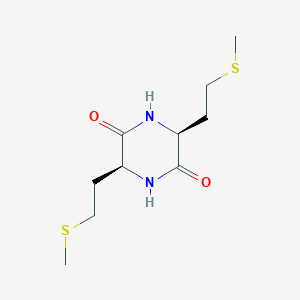

Cyclo(-Met-Met), also known as a cyclic dipeptide or diketopiperazine (DKP), is a compound formed by the cyclization of two methionine residues. This compound, like other cyclic dipeptides, exhibits a variety of biological activities that have garnered interest in pharmacology and biochemistry. This article provides a detailed overview of the biological activity of Cyclo(-Met-Met), supported by relevant data tables, research findings, and case studies.

Structure and Properties

Cyclo(-Met-Met) is characterized by its cyclic structure, which contributes to its stability and biological activity. The presence of sulfur in methionine allows for unique interactions in biological systems, such as redox reactions and metal ion chelation. The molecular formula for Cyclo(-Met-Met) is C_12H_22N_4O_2S_2.

Antimicrobial Activity

Cyclic dipeptides, including Cyclo(-Met-Met), have been reported to possess antimicrobial properties. A study highlighted that proline-containing cyclic dipeptides exert significant effects on various bacterial and fungal strains. Although specific data on Cyclo(-Met-Met) was not detailed, the general trend indicates that similar compounds can inhibit microbial growth through disruption of cellular processes .

Cytotoxic Effects

Research has shown that certain cyclic dipeptides exhibit cytotoxic effects against cancer cell lines. For instance, compounds structurally similar to Cyclo(-Met-Met) have demonstrated inhibitory effects on cell proliferation in various carcinoma cell lines. The cytotoxicity is often quantified using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. While specific IC50 values for Cyclo(-Met-Met) are not widely reported, related compounds have shown promising results:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Cyclo(l-Phe-l-Pro) | HCT-116 | 21.4 |

| Cyclo(l-Leu-l-Pro) | U87-MG | 14.5 |

| Cyclo(l-His-l-Pro) | HeLa | 20 |

These findings suggest that Cyclo(-Met-Met) may also possess similar cytotoxic potential, warranting further investigation .

Taste Modulation

Cyclo(-Met-Met) has been identified as a taste-modulating compound in food products. Its presence can enhance flavor profiles and influence sensory perception, which is attributed to its structural characteristics that interact with taste receptors . This property has implications not only in food science but also in the development of functional foods.

Case Studies

- Antimicrobial Efficacy : A case study examined the antimicrobial activity of various cyclic dipeptides derived from natural sources. It was found that compounds containing methionine showed enhanced activity against certain pathogens compared to their linear counterparts. This suggests that Cyclo(-Met-Met) could be explored for its potential in food preservation and therapeutic applications .

- Cancer Research : In another study focusing on cancer therapeutics, researchers investigated the effects of cyclic dipeptides on tumor growth inhibition. While Cyclo(-Met-Met) was not directly tested, related compounds demonstrated significant anti-tumor activity in vitro, indicating a potential pathway for further research into its efficacy against specific cancer types .

Properties

IUPAC Name |

(3S,6S)-3,6-bis(2-methylsulfanylethyl)piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2S2/c1-15-5-3-7-9(13)12-8(4-6-16-2)10(14)11-7/h7-8H,3-6H2,1-2H3,(H,11,14)(H,12,13)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSOISORJHNBTCV-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC1C(=O)NC(C(=O)N1)CCSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@H]1C(=O)N[C@H](C(=O)N1)CCSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Q1: What is the significance of the cis amide conformation in cyclo(L-Met-L-Met) and how is it reflected in its vibrational spectra?

A1: The cis amide conformation, inherent to cyclo(L-Met-L-Met) due to its cyclic structure, significantly affects its vibrational spectra. Unlike trans amide bonds commonly found in linear peptides, the cis configuration leads to characteristic shifts in amide I and amide II vibrational modes. Notably, the amide I band, typically observed between 1640-1690 cm-1 for cis amides, exhibits a significant downward shift upon N-deuteriation (~30 cm-1) [, , ]. This shift indicates a strong coupling between the C=O stretching and N-H bending vibrations, stronger than that observed in trans amides. The amide II band, usually found between 1480-1525 cm-1, also displays a downward shift upon N-deuteriation (10-30 cm-1), suggesting a primary contribution from the Cα-C-N stretching vibration with a lesser influence from the N-H in-plane bending compared to trans amides [, ].

Q2: How does the conformation of the diketopiperazine (DKP) ring in cyclo(L-Met-L-Met) influence its vibrational spectra, particularly the amide II mode?

A2: The conformation of the DKP ring in cyclo(L-Met-L-Met) plays a key role in determining the wavenumber of the cis amide II mode. Studies comparing different cyclic dipeptides suggest that a boat conformation of the DKP ring generally results in a lower wavenumber for the amide II vibration compared to a planar or near-planar conformation []. For instance, cyclo(L-Met-L-Met), which adopts a boat conformation, displays an amide II band around 1493 cm-1, whereas cyclic dipeptides with planar or near-planar DKP rings exhibit amide II bands at higher wavenumbers [].

Q3: What is the crystal structure of cyclo(L-Met-L-Met) and how does it compare to theoretically predicted structures?

A3: Cyclo(L-Met-L-Met) crystallizes in the triclinic space group P1, containing one molecule per unit cell []. The DKP ring adopts a slightly distorted boat conformation. The crystal packing involves two strong hydrogen bonds that extend throughout the crystal lattice via translational repeats []. Importantly, these experimental findings align with theoretical calculations using density functional theory (DFT), which also predict a boat conformation for the DKP ring in its minimum energy state [].

Q4: What are the potential advantages of combining experimental vibrational spectroscopy with theoretical calculations in studying compounds like cyclo(L-Met-L-Met)?

A4: Integrating experimental vibrational spectroscopy techniques, such as Raman and infrared spectroscopy, with theoretical calculations, particularly DFT, offers a powerful approach to elucidate the structural and conformational landscape of cyclic dipeptides like cyclo(L-Met-L-Met) []. Experimental spectra provide valuable information about vibrational modes, while theoretical calculations allow for the prediction of molecular geometries, vibrational frequencies, and potential energy distributions []. This synergy enables researchers to assign vibrational bands, interpret spectral features, and gain deeper insights into the relationship between molecular structure, conformation, and spectroscopic behavior [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.